![molecular formula C16H16BrNO2S B2985076 (E)-{2-[(4-bromophenyl)sulfanyl]-1-(4-methoxyphenyl)ethylidene}(methoxy)amine CAS No. 338400-78-5](/img/structure/B2985076.png)
(E)-{2-[(4-bromophenyl)sulfanyl]-1-(4-methoxyphenyl)ethylidene}(methoxy)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (from the phenyl groups), a sulfide linkage, and methoxy groups. The exact spatial arrangement would depend on the specific conditions under which the compound was synthesized .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the bromine atom (which is a good leaving group), the sulfide linkage, and the methoxy groups. It could potentially undergo substitution reactions or act as a ligand in coordination chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings would likely make it relatively stable and possibly soluble in organic solvents. The bromine atom might make it denser than many other organic compounds .Scientific Research Applications
Synthetic Building Blocks in Molecular Electronics
A research study outlined the utility of simple and accessible aryl bromides, such as 4-bromophenyl tert-butyl sulfide and 1-bromo-4-(methoxymethyl)benzene, as precursors for constructing oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires. These compounds are pivotal in the development of molecular electronics due to their efficient synthetic transformations, highlighting the significance of (E)-{2-[(4-bromophenyl)sulfanyl]-1-(4-methoxyphenyl)ethylidene}(methoxy)amine derivatives in this field (Stuhr-Hansen et al., 2005).
Intervalence Charge Transfer in Mixed-Valence Species
The study on bis(triarylamines) linked via vinylene and phenylene-vinylene bridges, including compounds related to (E)-{2-[(4-bromophenyl)sulfanyl]-1-(4-methoxyphenyl)ethylidene}(methoxy)amine, provided insights into intervalence charge-transfer (IVCT) in mixed-valence species. These findings are crucial for understanding electron-transfer processes in organic electronic materials (Barlow et al., 2005).
Photodynamic Therapy Applications
Research on new zinc phthalocyanines substituted with bromo-methoxybenzylidene derivatives showcased their high singlet oxygen quantum yield, making them potent candidates for Type II photosensitizers in photodynamic therapy for cancer treatment. This underscores the potential therapeutic applications of (E)-{2-[(4-bromophenyl)sulfanyl]-1-(4-methoxyphenyl)ethylidene}(methoxy)amine derivatives in medical research (Pişkin et al., 2020).
Catalysis and Synthetic Chemistry
The synthesis and characterization of various bromophenol derivatives from the red alga Rhodomela confervoides, including compounds analogous to (E)-{2-[(4-bromophenyl)sulfanyl]-1-(4-methoxyphenyl)ethylidene}(methoxy)amine, revealed their potential in catalysis and synthetic chemistry. Although inactive against certain cancer cell lines and microorganisms, these compounds' structural diversity and synthesis pathways contribute valuable knowledge to organic synthesis and chemical catalysis research (Zhao et al., 2004).
Safety And Hazards
Future Directions
Future research on this compound could involve exploring its reactivity, studying its interactions with other molecules, and investigating potential applications. For example, it might be interesting to explore whether it has any biological activity or could serve as a precursor to other useful compounds .
properties
IUPAC Name |
(E)-2-(4-bromophenyl)sulfanyl-N-methoxy-1-(4-methoxyphenyl)ethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2S/c1-19-14-7-3-12(4-8-14)16(18-20-2)11-21-15-9-5-13(17)6-10-15/h3-10H,11H2,1-2H3/b18-16- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQIEPGQRCVWIM-VLGSPTGOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NOC)CSC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=N\OC)/CSC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-{2-[(4-bromophenyl)sulfanyl]-1-(4-methoxyphenyl)ethylidene}(methoxy)amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.